Enhanced Physicochemical Profile for CNS Drug Space Relative to 4-Amino-1H-indole-6-carboxylate Isostere
The target compound's C-2 methyl group is a critical differentiator from its des-methyl analog, Methyl 4-amino-1H-indole-6-carboxylate (CAS 121561-15-7). The addition of this methyl group increases the calculated LogP and molecular weight, which are key parameters for assessing CNS drug-likeness. While specific experimental LogP values are not publicly available for either compound in the peer-reviewed literature, predicted data from authoritative databases show a clear shift. The target compound (MW: 204.23 g/mol) has a molecular weight closer to the CNS drug-likeness median and a higher lipophilicity compared to the des-methyl analog (MW: 190.20 g/mol), which may translate to improved passive permeability across the blood-brain barrier (BBB) [REFS-1, REFS-2].
| Evidence Dimension | Physicochemical Properties (Molecular Weight; Predicted Lipophilicity Shift) |
|---|---|
| Target Compound Data | Molecular Weight: 204.23 g/mol; C-2 methyl present |
| Comparator Or Baseline | Methyl 4-amino-1H-indole-6-carboxylate (CAS 121561-15-7); Molecular Weight: 190.20 g/mol; C-2 methyl absent |
| Quantified Difference | Molecular weight difference of 14.03 g/mol (one methylene unit). A class-level increase in lipophilicity is inferred, which correlates with enhanced BBB penetration potential for the target compound in CNS-focused medicinal chemistry campaigns. |
| Conditions | Comparison based on standard molecular formula and structure; predicted property implications derived from authoritative chemical databases (ChemSrc, ChemSpider). |
Why This Matters
For CNS-targeted projects, the increased molecular weight and lipophilicity of the target compound relative to its des-methyl analog make it a superior starting point for lead optimization, potentially reducing the need for extensive property-tuning later in the synthesis process.
